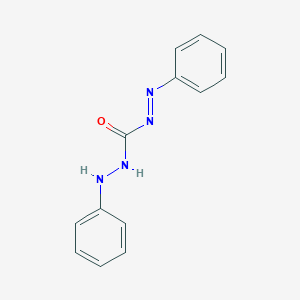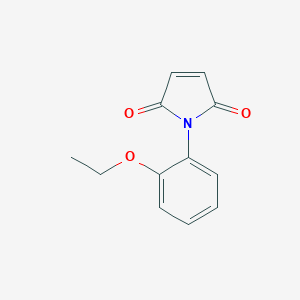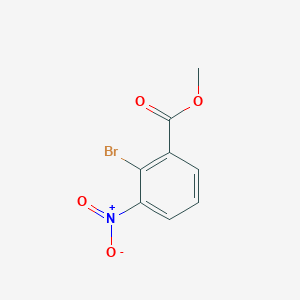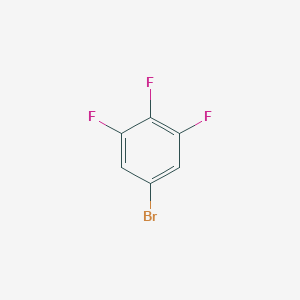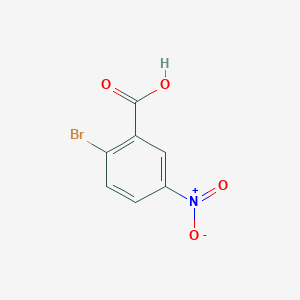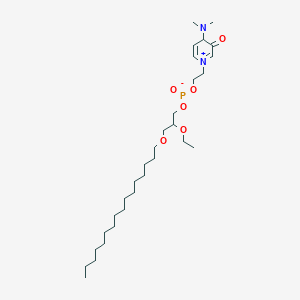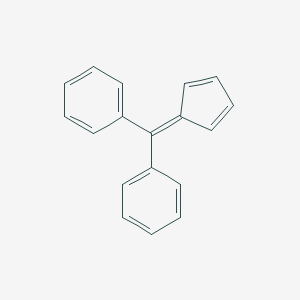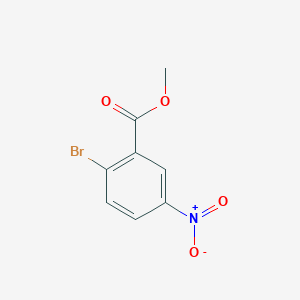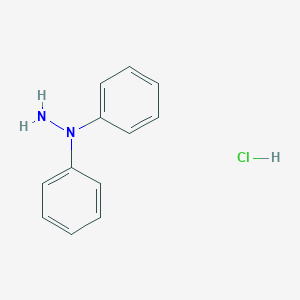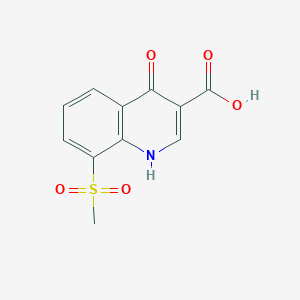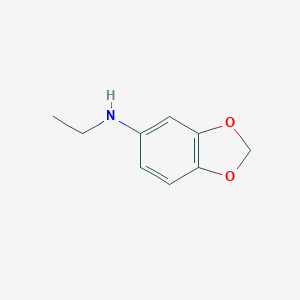
Ring-opened 7-(2-hydroxyethyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ring-opened 7-(2-hydroxyethyl)guanine, also known as N2-(2-hydroxyethyl)guanine or N2-HEG, is a modified form of the DNA base guanine. It is formed when guanine reacts with ethylene oxide, a highly reactive alkylating agent. This modification has been found to have potential applications in scientific research, particularly in the study of DNA damage and repair mechanisms.
作用機序
The mechanism of action of Ring-opened 7-(2-hydroxyethyl)guanineHEG involves the formation of covalent adducts with DNA. These adducts can cause various types of DNA damage, such as base pair mismatches and DNA strand breaks. The resulting damage can then be repaired by various DNA repair pathways, providing insights into the mechanisms of DNA repair.
Biochemical and Physiological Effects:
Ring-opened 7-(2-hydroxyethyl)guanineHEG has been found to have various biochemical and physiological effects. It has been shown to inhibit DNA polymerase activity, which can lead to DNA replication errors and mutations. It has also been found to induce cell death in certain cell types, indicating its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using Ring-opened 7-(2-hydroxyethyl)guanineHEG in lab experiments is its ability to mimic the effects of DNA damage caused by environmental agents such as radiation and chemicals. This allows researchers to study the effects of DNA damage and repair mechanisms in a controlled laboratory setting. However, one limitation of using Ring-opened 7-(2-hydroxyethyl)guanineHEG is its potential toxicity, which can affect the viability of cells and organisms.
将来の方向性
There are several future directions for the use of Ring-opened 7-(2-hydroxyethyl)guanineHEG in scientific research. One direction is the development of new methods for synthesizing and purifying Ring-opened 7-(2-hydroxyethyl)guanineHEG, which can improve its yield and purity. Another direction is the use of Ring-opened 7-(2-hydroxyethyl)guanineHEG in the development of new anticancer agents, which can target cancer cells by inducing DNA damage and cell death. Additionally, Ring-opened 7-(2-hydroxyethyl)guanineHEG can be used in the development of new diagnostic tools for detecting DNA damage and repair mechanisms.
合成法
Ring-opened 7-(2-hydroxyethyl)guanineHEG can be synthesized in the laboratory by reacting guanine with ethylene oxide under specific conditions. The reaction involves the formation of a cyclic intermediate, which is then opened by the hydroxyl group of ethylene oxide to form Ring-opened 7-(2-hydroxyethyl)guanineHEG. The resulting product can be purified using various techniques such as column chromatography and HPLC.
科学的研究の応用
Ring-opened 7-(2-hydroxyethyl)guanineHEG has been used as a tool in scientific research to study the effects of DNA damage and repair mechanisms. It has been found that Ring-opened 7-(2-hydroxyethyl)guanineHEG can be incorporated into DNA, where it can cause various types of damage such as base pair mismatches and DNA strand breaks. This damage can then be repaired by various DNA repair pathways, providing insights into the mechanisms of DNA repair.
特性
CAS番号 |
131478-95-0 |
|---|---|
分子式 |
C7H11N5O3 |
分子量 |
213.19 g/mol |
IUPAC名 |
N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-N-(2-hydroxyethyl)formamide |
InChI |
InChI=1S/C7H11N5O3/c8-5-4(12(3-14)1-2-13)6(15)11-7(9)10-5/h3,13H,1-2H2,(H5,8,9,10,11,15) |
InChIキー |
KUWUYPNCVMEKRB-UHFFFAOYSA-N |
異性体SMILES |
C(CO)N(C=O)C1=C(NC(=NC1=O)N)N |
SMILES |
C(CO)N(C=O)C1=C(N=C(NC1=O)N)N |
正規SMILES |
C(CO)N(C=O)C1=C(NC(=NC1=O)N)N |
同義語 |
ring-opened 7-(2-hydroxyethyl)guanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



